6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound characterized by its unique bicyclic structure, which incorporates both pyrrole and pyridine functionalities. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and material science. The compound features a bromine atom at the third position and a fluorine atom at the sixth position of the pyrrolo[3,2-c]pyridine framework, which contributes to its chemical reactivity and biological activity.
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and utility in drug design. This compound can be classified as an aromatic heterocyclic compound due to its cyclic structure containing nitrogen atoms.
The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and reaction time, to maximize yield and minimize by-products. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.
The molecular structure of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine can be represented as follows:
The compound's InChI key is RCDKYXWNDBRDRE-UHFFFAOYSA-N, and its SMILES representation is FC1=CC2=C(N=C1)/C(Br)=C\N2 .
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine and fluorine substituents, which can enhance nucleophilicity at other positions on the aromatic rings.
The mechanism of action for 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with specific biological targets:
Studies indicate that the compound's binding affinity for target proteins correlates with its structural features, particularly the positioning of halogen atoms which influence electronic properties.
Hazard classifications indicate that it may pose risks if ingested or inhaled; therefore, proper safety measures should be observed during handling.
6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several notable applications:
The pyrrolo[3,2-c]pyridine scaffold serves as a privileged structure in anticancer drug development due to its bioisosteric relationship with indole derivatives and capacity for targeted modifications. As demonstrated in recent studies, this scaffold's functionalization hinges on strategic protection-deprotection sequences and regioselective metalations. The core synthesis typically begins with commercially available 2-bromo-5-methylpyridine, which undergoes in situ oxidation to form the N-oxide intermediate. This activated species enables electrophilic nitration at the C4 position, followed by iron/acetic acid-mediated reduction to yield the brominated pyrrolo[3,2-c]pyridine core [1]. Critical to further functionalization is the N1-protection step, where copper(II)-catalyzed coupling with 3,4,5-trimethoxyphenyl groups enhances both steric bulk and electronic properties, facilitating subsequent cross-coupling reactions at C6 [1] [7].
Regioselective halogenation at C3 and C6 positions demands precise control over reaction conditions and directing groups:
Table 1: Halogenation Conditions for Key Intermediates
Target Position | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
C6 Bromination | Br₂ | DCM | -78 | 88 | >20:1 (C6 vs C3) |
C3 Fluorination | KF/CuI | DMAc | 140 | 75 | 15:1 (C3 vs C2) |
Suzuki-Miyaura couplings dominate derivatization strategies for 6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, enabling C6-aryl/heteroaryl substitutions critical for modulating tubulin inhibition. Key advances include:
Table 2: Palladium-Catalyzed Coupling Applications
Reaction Type | Catalyst System | Key Substituent | Yield Range (%) | Application |
---|---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂/K₂CO₃ | 3-Indolyl | 92 | Antitumor derivative 10t |
Carboxylation | Pd(OAc)₂/xantphos | COOH | 78 | Carboxylic acid intermediates |
Key bottlenecks in synthesis include:
Recent sustainability innovations include:
Table 3: Solvent Sustainability Comparison
Solvent | PMI (Process Mass Intensity) | Carcinogenicity | Renewability (%) |
---|---|---|---|
Dichloromethane | 18.7 | Class 2 | 0 |
2-MeTHF | 6.2 | Non-carcinogen | 100 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7